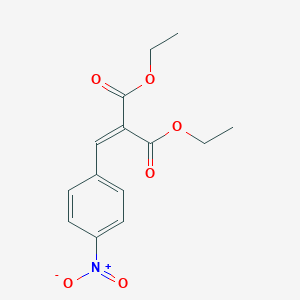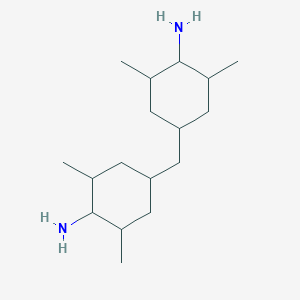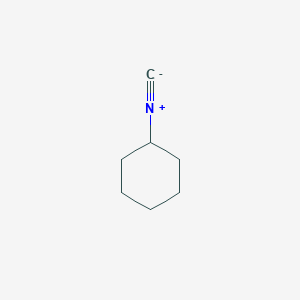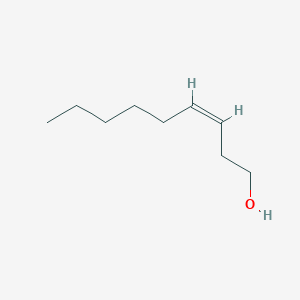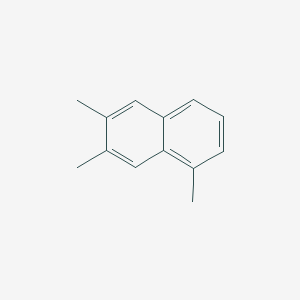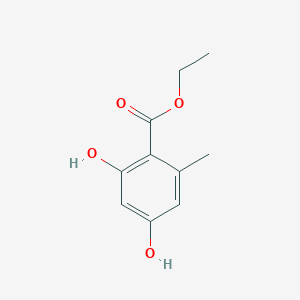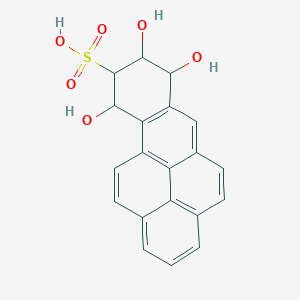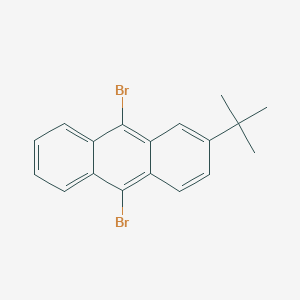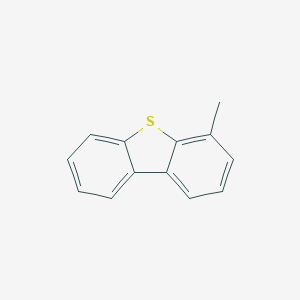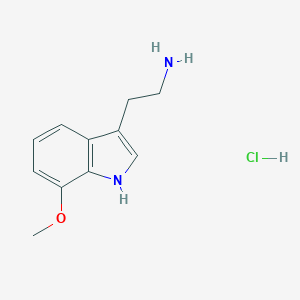
7-Methoxytryptamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxytryptamine hydrochloride is a compound with the CAS Number: 112496-59-0. It has a molecular weight of 226.71 . It is a white to off-white crystalline powder .
Molecular Structure Analysis
The IUPAC name for 7-Methoxytryptamine hydrochloride is 2-(7-methoxy-1H-indol-3-yl)ethanamine hydrochloride . The InChI code for this compound is 1S/C11H14N2O.ClH/c1-14-10-4-2-3-9-8(5-6-12)7-13-11(9)10;/h2-4,7,13H,5-6,12H2,1H3;1H .Physical And Chemical Properties Analysis
7-Methoxytryptamine hydrochloride is a white to off-white crystalline powder . It has a melting point of 211-215°C . It should be stored at temperatures between 0-8°C .Applications De Recherche Scientifique
Neuroscience
7-Methoxytryptamine hydrochloride is studied for its potential role in modulating serotonin receptors, which are crucial in neuroscience research. It’s particularly relevant in exploring the therapeutic benefits of psychedelics for neuropsychiatric disorders, including depression and substance-use disorders . The compound’s interaction with serotonin receptors like 5-HT1A and 5-HT2A is of interest for understanding the complex psychoactive and therapeutic effects of these drugs .
Pharmacology
In pharmacology, 7-Methoxytryptamine hydrochloride is used to investigate its agonistic effects on serotonin receptors. This research can lead to the development of new drugs that target these receptors to treat various conditions, such as mood disorders, anxiety, and other mental health issues . The compound’s pharmacological profile helps in understanding its potential as a therapeutic agent.
Toxicology
The toxicological aspects of 7-Methoxytryptamine hydrochloride are crucial for safety assessments. Studies focus on its toxicity, signs and symptoms of intoxication, and the development of analytical methods to identify tryptamines and their metabolites in biological samples . This research is vital for public health and informs clinicians and laboratorians about the potential risks associated with tryptamine intake.
Biochemistry
7-Methoxytryptamine hydrochloride’s role in biochemistry includes its involvement in tryptophan metabolism. It’s part of the metabolic cycle that involves the transformation of serotonin into various compounds, including melatonin and 5-methoxytryptamine . Understanding this cycle is important for insights into the biochemical pathways that regulate biological functions.
Molecular Biology
In molecular biology, the compound is used to study the binding and signaling mechanisms of psychedelics at the molecular level. Research aims to uncover how these substances engage molecular targets in the brain and their implications for therapeutic use . The findings from such studies can inform the rational design of new compounds with selective activity for clinical applications.
Analytical Chemistry
7-Methoxytryptamine hydrochloride is significant in analytical chemistry for developing methods to identify and quantify tryptamines in various samples. Techniques like liquid chromatography tandem mass spectrometry are used to analyze the compound and its metabolites, which is essential for forensic and clinical toxicology .
Mécanisme D'action
Target of Action
7-Methoxytryptamine hydrochloride, also known as 5-MT, is a tryptamine derivative closely related to the neurotransmitters serotonin and melatonin . It acts as a full agonist at the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors . These receptors are part of the serotonin receptor family, which plays a crucial role in regulating various biological and neurological processes such as mood, anxiety, sleep, and vasoconstriction .
Mode of Action
The mode of action of 7-Methoxytryptamine hydrochloride primarily involves its interaction with the serotonin receptors. As an agonist, it binds to these receptors and activates them, leading to a series of downstream effects . The specific effects can vary depending on the receptor subtype it interacts with. For instance, activation of the 5-HT2A receptor is known to produce altered perceptions of reality .
Biochemical Pathways
Upon activation of the serotonin receptors, 7-Methoxytryptamine hydrochloride can influence several biochemical pathways. The effects of tryptamines, including 7-Methoxytryptamine hydrochloride, are mediated by the 5-HT2A receptor but may also be modulated by interactions with other 5-HT receptors, monoamine transporters, and trace amine-associated receptors . These interactions can lead to profound changes in sensory perception, mood, and thought .
Pharmacokinetics
It’s known that the onset of effects for similar tryptamines is rapid, with full effects noted within 2 minutes of administration and subjective effects fully resolving within 20–30 minutes .
Result of Action
The activation of serotonin receptors by 7-Methoxytryptamine hydrochloride can lead to a variety of molecular and cellular effects. These effects can include changes in sensory perception, mood, and thought, which are characteristic of serotonergic hallucinogens . The specific effects can vary greatly depending on the individual and the environmental context.
Propriétés
IUPAC Name |
2-(7-methoxy-1H-indol-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-14-10-4-2-3-9-8(5-6-12)7-13-11(9)10;/h2-4,7,13H,5-6,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJKAJKVFWJRPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641039 |
Source


|
| Record name | 2-(7-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112496-59-0 |
Source


|
| Record name | 2-(7-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



